molecular formula C8H16N6OS2 B1671597 Gloxazone CAS No. 2507-91-7

Gloxazone

Cat. No.: B1671597
CAS No.: 2507-91-7
M. Wt: 276.4 g/mol
InChI Key: ARIFZLJIERKKEL-QFQHGIJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gloxazone can be synthesized through the reaction of ethoxyethylglyoxal with dithiosemicarbazide under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires a temperature range of 50-70°C to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Gloxazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Gloxazone has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its effects on biological systems, particularly its role as an anaplasmacide.

    Medicine: It is investigated for its potential therapeutic applications in treating infections caused by Anaplasma species.

    Industry: This compound is used in the development of new chemical compounds and materials.

Mechanism of Action

Gloxazone exerts its effects by targeting specific molecular pathways involved in the survival and replication of Anaplasma species. It inhibits key enzymes and disrupts metabolic processes, leading to the death of the pathogen. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of nucleic acid synthesis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gloxazone

This compound is unique due to its specific chemical structure and mechanism of action, which allows it to effectively target Anaplasma species. Unlike other compounds, this compound has shown a high degree of efficacy in treating infections with minimal resistance development .

Properties

CAS No.

2507-91-7

Molecular Formula

C8H16N6OS2

Molecular Weight

276.4 g/mol

IUPAC Name

[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-ethoxybutan-2-ylidene]amino]thiourea

InChI

InChI=1S/C8H16N6OS2/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17)/b11-4-,12-6+

InChI Key

ARIFZLJIERKKEL-QFQHGIJPSA-N

Isomeric SMILES

CCOC(C)/C(=N/NC(=S)N)/C=N\NC(=S)N

SMILES

CCOC(C)C(=NNC(=S)N)C=NNC(=S)N

Canonical SMILES

CCOC(C)C(=NNC(=S)N)C=NNC(=S)N

Appearance

Solid powder

2507-91-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gloxazone;  BW 356-C-61;  BW 356C61;  Contrapar; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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